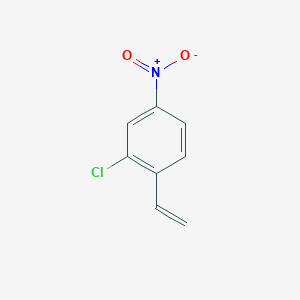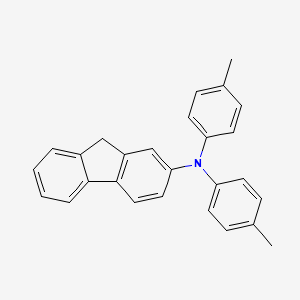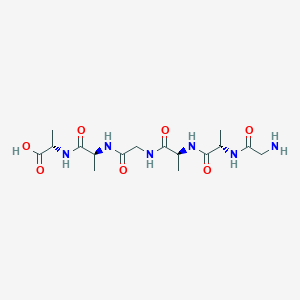
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine is a synthetic peptide composed of multiple amino acids It is a tripeptide, meaning it consists of three amino acid residues linked by peptide bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of one amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group reacts with the amino group of another amino acid to form a peptide bond. This step is repeated for each amino acid in the sequence.
Deprotection: After the desired peptide is synthesized, the protecting groups are removed using specific reagents, such as trifluoroacetic acid (TFA) for Boc groups.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process and increase yield. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acidic or basic conditions.
Oxidation: Oxidizing specific amino acid residues, such as cysteine, to form disulfide bonds.
Reduction: Reducing disulfide bonds to free thiol groups.
Substitution: Replacing specific amino acid residues with others to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Peptides with disulfide bonds.
Reduction: Peptides with free thiol groups.
Applications De Recherche Scientifique
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of biomaterials and biocompatible coatings.
Mécanisme D'action
The mechanism of action of Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The peptide’s structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A similar tripeptide with a slightly different sequence.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.
Uniqueness
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it valuable for research and potential therapeutic applications.
Propriétés
Numéro CAS |
182064-65-9 |
|---|---|
Formule moléculaire |
C16H28N6O7 |
Poids moléculaire |
416.43 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N6O7/c1-7(21-14(26)8(2)19-11(23)5-17)13(25)18-6-12(24)20-9(3)15(27)22-10(4)16(28)29/h7-10H,5-6,17H2,1-4H3,(H,18,25)(H,19,23)(H,20,24)(H,21,26)(H,22,27)(H,28,29)/t7-,8-,9-,10-/m0/s1 |
Clé InChI |
NTHAAVYOFXPUTE-XKNYDFJKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
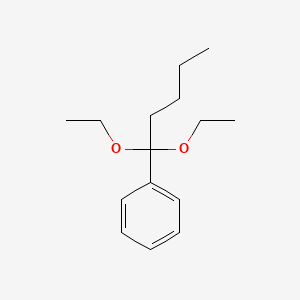
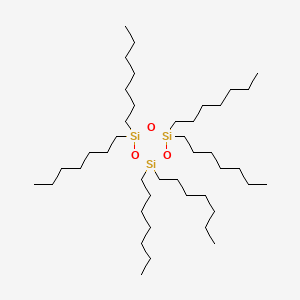
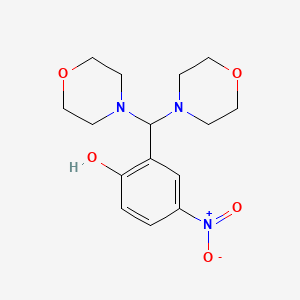
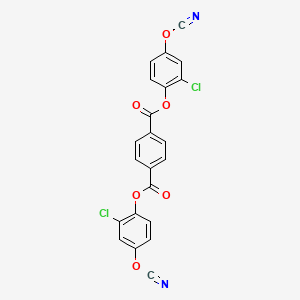

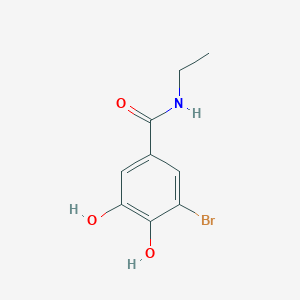

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
